molecular formula C13H16ClNO4S B2656981 Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate CAS No. 415701-81-4

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2656981
CAS No.: 415701-81-4
M. Wt: 317.78
InChI Key: LGWXTVSTGSWZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate (CAS: 415701-81-4) is an organic compound with the molecular formula C₁₃H₁₆ClNO₄S and a molecular weight of 317.79 g/mol . Structurally, it features a benzoate ester core substituted with a chlorine atom at the 2-position and a piperidin-1-ylsulfonyl group at the 5-position. This compound is cataloged as a life science product, though specific applications remain unspecified in available literature . Its synthesis likely involves esterification and sulfonylation steps, analogous to pathways described for related benzoate derivatives (e.g., substitution of sulfonyl chloride intermediates with piperidine) .

Properties

IUPAC Name

methyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-13(16)11-9-10(5-6-12(11)14)20(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXTVSTGSWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine and sulfonyl chloride under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate exhibits potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antimicrobial agents.

Mechanism of Action :

  • The compound may inhibit bacterial cell wall synthesis, similar to other sulfonamide antibiotics, which target the folic acid synthesis pathway in bacteria.
  • Studies have indicated that the piperidine moiety can enhance the compound's binding affinity to specific receptors or enzymes involved in microbial growth and survival .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. This compound could potentially be effective against various pathogens, including those resistant to conventional antibiotics .

Case Studies :

  • In vitro studies are needed to assess the Minimum Inhibitory Concentration (MIC) against specific bacterial strains.
  • Comparative studies with established antibiotics can help determine its efficacy and potential as a lead compound for drug development.

Agricultural Chemistry

The compound's biological activity suggests potential applications in agriculture, particularly as a pesticide or herbicide. Its ability to interfere with microbial processes could be beneficial in protecting crops from pathogens.

Potential Uses :

  • Development of formulations that utilize this compound to enhance crop resistance against bacterial and fungal infections.
  • Further research into its environmental impact and safety profile is necessary before commercial application.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group is known to enhance binding affinity to certain proteins, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate

  • CAS : 1031130-80-9
  • Molecular Formula: C₁₀H₁₂ClNO₄S
  • Molecular Weight : 293.78 g/mol
  • Key Differences: The sulfonamide group here is substituted with dimethylamine instead of piperidine. The lower molecular weight (293.78 vs. 317.79) may influence pharmacokinetic properties, such as diffusion rates across biological membranes .

Methyl 2-chloro-5-cyanobenzoate

  • Synthetic Pathway : Derived from 2-chloro-5-iodobenzoic acid via esterification and cyanation .
  • Key Differences: A cyano (-CN) group replaces the sulfonamide at the 5-position.

2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl Chloride

  • CAS : 1219589-06-6
  • Molecular Formula : C₁₀H₉ClN₂O₂S
  • Molecular Weight : 256.7 g/mol
  • Key Differences :
    • A pyrazole ring replaces the piperidine in the sulfonyl group.
    • The sulfonyl chloride (-SO₂Cl) is highly reactive, enabling facile substitution reactions, whereas the sulfonamide in the target compound is more stable under physiological conditions .

Alkyl Benzoates (e.g., Methyl Benzoate)

  • General Structure : Simpler esters lacking sulfonamide or chloro substituents.
  • Key Differences: Alkyl benzoates (e.g., methyl, ethyl) exhibit lower molecular complexity and are commonly used as solvents or flavoring agents.

Structural and Functional Implications

Electronic Effects

  • The chloro substituent at the 2-position deactivates the aromatic ring, directing electrophilic substitution to the 4-position.
  • The piperidinylsulfonyl group at the 5-position introduces both electron-withdrawing (-SO₂-) and basic (piperidine) properties, which may enhance interactions with biological targets (e.g., enzymes) compared to dimethylsulfamoyl or cyano analogues .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate 415701-81-4 C₁₃H₁₆ClNO₄S 317.79 Cl, Piperidinylsulfonyl
Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate 1031130-80-9 C₁₀H₁₂ClNO₄S 293.78 Cl, Dimethylsulfamoyl
Methyl 2-chloro-5-cyanobenzoate Not provided C₉H₆ClNO₂ 195.61 Cl, Cyano
2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride 1219589-06-6 C₁₀H₉ClN₂O₂S 256.70 Methyl, Pyrazole, Sulfonyl chloride

Biological Activity

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

  • Molecular Formula : C13_{13}H16_{16}ClNO4_{O_4}S
  • Molecular Weight : 317.79 g/mol
  • SMILES Notation : O=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N2CCCCC2)=O

This compound is characterized by a sulfonyl group attached to a piperidine ring, which is often associated with various biological activities, including antimicrobial effects.

Antibacterial Activity

Several studies have examined the antibacterial properties of compounds similar to this compound. These studies indicate that compounds containing piperidine and sulfonyl moieties exhibit significant activity against various bacterial strains.

Summary of Antibacterial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusMIC 15.625–62.5 μM
Other Related CompoundsEnterococcus faecalisMIC 62.5–125 μM

The antibacterial mechanism often involves the inhibition of protein synthesis and disruption of cell wall integrity, contributing to the bactericidal effects observed in laboratory settings .

Structure-Activity Relationships (SAR)

Research into the SAR of compounds similar to this compound has revealed critical insights into how modifications to the chemical structure can enhance biological activity. For instance, the introduction of different substituents on the piperidine ring or variations in the sulfonyl group can lead to improved efficacy against resistant bacterial strains.

Key Findings from SAR Studies

  • Piperidine Modifications : Alterations in the piperidine ring can enhance solubility and bioavailability.
  • Sulfonyl Variations : Different sulfonyl substituents can affect binding affinity to bacterial targets, improving potency.
  • Combination Therapies : The compound shows enhanced activity when used in combination with known antibiotics, suggesting a synergistic effect.

Case Studies and Research Findings

Recent research has highlighted various case studies where this compound or its analogs have been tested for their biological activity.

Case Study: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated a series of piperidine-based compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of this compound exhibited significant antibacterial activity, with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Case Study: Biofilm Inhibition

Another study focused on the ability of these compounds to inhibit biofilm formation, which is crucial in treating chronic infections. The findings showed that certain derivatives could significantly reduce biofilm biomass at sub-MIC concentrations, indicating potential applications in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate, and how can reaction yields be optimized?

  • The synthesis typically involves sequential functionalization of a benzoate scaffold. For example, chlorination at the 2-position and sulfonylation at the 5-position are critical steps. A related synthesis of Methyl 2-chloro-5-hydroxybenzoate achieved a 55% yield using column chromatography for purification . To optimize yields, stoichiometric control of sulfonylation reagents (e.g., piperidine-1-sulfonyl chloride) and temperature modulation (e.g., maintaining ≤0°C during exothermic steps) are recommended. Flash chromatography with gradients of ethyl acetate/hexane (10:90 to 30:70) can improve purity .

Q. How can the purity and structural integrity of this compound be validated?

  • High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., ammonium acetate, pH 6.5) is standard for purity assessment . Nuclear magnetic resonance (NMR) is essential for confirming the sulfonyl-piperidine substitution pattern. For example, the piperidin-1-ylsulfonyl group exhibits distinct 1^1H NMR signals at δ 1.45–1.65 ppm (piperidine CH2_2) and δ 3.10–3.30 ppm (N–CH2_2) . X-ray crystallography (as used for structurally similar esters in ) can resolve ambiguities in regiochemistry.

Q. What safety precautions are required when handling this compound?

  • While direct safety data for this compound are limited, analogs with sulfonyl and chloro substituents (e.g., 2-chloro-4-fluoro-5-[trifluoromethylpyrimidinyl]benzoic acid) require handling in fume hoods due to potential respiratory irritancy . Piperidine-containing compounds may exhibit neurotoxic effects; thus, personal protective equipment (PPE) and waste neutralization protocols (e.g., acidic hydrolysis) are advised .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl-piperidine group influence the compound’s reactivity in cross-coupling reactions?

  • The electron-withdrawing sulfonyl group activates the benzoate ring for nucleophilic aromatic substitution (SNAr) at the 2-chloro position. Computational studies on similar sulfonamide systems suggest that the piperidine ring’s conformational flexibility modulates steric hindrance, affecting reaction rates . Experimental optimization (e.g., using Pd-catalyzed couplings) should evaluate solvent polarity (DMF vs. THF) and base strength (Cs2_2CO3_3 vs. K3_3PO4_4) to balance activation and decomposition .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Discrepancies in NMR or mass spectra may arise from rotameric equilibria of the sulfonyl-piperidine group or residual solvents. For example, morpholine sulfonates show split peaks in 13^13C NMR due to restricted rotation . Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) or deuterated solvent screening (CDCl3_3 vs. DMSO-d6_6) can clarify such ambiguities.

Q. How can substituent effects at the 5-position be systematically studied for structure-activity relationships (SAR)?

  • A modular synthesis approach, as demonstrated for Methyl 2-chloro-5-(3-methyltriazol-1-yl)benzoate , allows substitution of the sulfonyl-piperidine group with other heterocycles (e.g., morpholine, thiomorpholine). Biological assays (e.g., enzyme inhibition) paired with Hammett σ constants or computational electrostatic potential maps can quantify electronic contributions .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS can identify major degradation pathways. For example, hydrolysis of the methyl ester to 2-chloro-5-(piperidin-1-ylsulfonyl)benzoic acid is likely under alkaline conditions . Stability-indicating HPLC methods using C18 columns and gradient elution (methanol:buffer, pH 4.6) are recommended .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (Rf_f ~0.3 in 20% EA/hexane) and adjust equivalents of sulfonylation reagents to minimize byproducts .
  • Crystallography : Single-crystal XRD (as in ) resolves regiochemical ambiguities, particularly when steric effects distort NMR signals.
  • Safety Protocols : Refer to SDS guidelines for piperidine derivatives, including spill management and emergency ventilation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.